molecular formula C9H10ClNO3 B8379135 Ethyl 2-amino-5-chloro-3-hydroxybenzoate

Ethyl 2-amino-5-chloro-3-hydroxybenzoate

Cat. No.: B8379135
M. Wt: 215.63 g/mol
InChI Key: VAMBURGWOHFXGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-5-chloro-3-hydroxybenzoate is a substituted benzoate ester featuring a hydroxyl (-OH) group at position 3, an amino (-NH₂) group at position 2, and a chlorine atom at position 3. The ethyl ester group at the carboxylate position distinguishes it from methyl or longer-chain alkyl esters. This compound is of interest in medicinal and synthetic chemistry due to its multifunctional structure, which enables diverse reactivity, including hydrogen bonding (via -OH and -NH₂) and electrophilic substitution (via chlorine).

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

ethyl 2-amino-5-chloro-3-hydroxybenzoate

InChI

InChI=1S/C9H10ClNO3/c1-2-14-9(13)6-3-5(10)4-7(12)8(6)11/h3-4,12H,2,11H2,1H3

InChI Key

VAMBURGWOHFXGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Cl)O)N

Origin of Product

United States

Comparison with Similar Compounds

Substituted Benzoate Esters

Compound Name Substituent Positions Ester Group Similarity Score Key Applications/Reactivity CAS Number Reference
Methyl 2-amino-5-chlorobenzoate 2-NH₂, 5-Cl Methyl 0.75 Intermediate in drug synthesis 77820-58-7 (A548514)
Methyl 2-amino-3-chlorobenzoate 2-NH₂, 3-Cl Methyl 0.75 Fluorescent probe precursors 143269-74-3 (A150366)
Hexadecyl 3-amino-4-chlorobenzoate 3-NH₂, 4-Cl Hexadecyl 0.74 Surfactant/lipophilic carriers 123853-39-4 (A157376)
This compound 2-NH₂, 5-Cl, 3-OH Ethyl N/A Potential pharmacological agent Not provided

Key Observations :

  • Positional Isomerism: Methyl 2-amino-3-chlorobenzoate (3-Cl vs. 5-Cl in the target compound) exhibits distinct electronic effects, as chlorine at position 3 deactivates the ring more strongly, reducing electrophilic substitution reactivity compared to the 5-Cl analog .
  • Ester Group Impact: Hexadecyl esters (e.g., hexadecyl 3-amino-4-chlorobenzoate) exhibit markedly higher lipophilicity, making them suitable for lipid-based formulations, whereas methyl/ethyl esters balance solubility and reactivity for synthetic intermediates .

Heterocyclic Derivatives

This compound shares synthetic pathways with benzoxazole and imidazole derivatives. For example:

  • Methyl-3-amino-4-hydroxybenzoate () undergoes cyclization with aryl acids to form benzoxazole rings.
  • Methyl 1-aryl-5-methyl-2-phenylimidazole-4-carboxylates () highlight the role of ester groups in stabilizing heterocyclic intermediates. The ethyl ester in the target compound may offer similar stabilization but with altered steric effects .

Research Findings and Implications

Pharmacological Potential

While direct pharmacological data for the target compound is absent, structural analogs suggest:

  • Antimicrobial Activity: Chlorinated benzoates (e.g., methyl 2-amino-5-chlorobenzoate) exhibit moderate antimicrobial properties, which may be enhanced in the hydroxylated target compound due to improved target binding .

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